

An In-depth Technical Guide to 2,2-dimethyltetrahydro-2H-pyran-4-amine

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Compound of Interest

Compound Name: 2,2-dimethyltetrahydro-2H-pyran-4-amine

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This technical guide provides a comprehensive literature review of **2,2-dimethyltetrahydro-2H-pyran-4-amine**, a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and potential applications as a scaffold in medicinal chemistry.

Chemical Properties and Data

2,2-dimethyltetrahydro-2H-pyran-4-amine is a cyclic ether amine. Its basic chemical information is summarized in the table below. While specific spectroscopic data for this compound is not widely published, data for its precursor and a closely related derivative are available and provide a basis for characterization.

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	2,2-dimethyltetrahydro-2H-pyran-4-amine	N/A
CAS Number	25850-22-0	[1]
Molecular Formula	C ₇ H ₁₅ NO	[1]
Molecular Weight	129.20 g/mol	[1]
Boiling Point	170 °C	[1]
Density	0.900 g/cm ³	[1]
Flash Point	50 °C	[1]
pKa	9.66 ± 0.40 (Predicted)	[1]

Table 2: Spectroscopic Data of Related Compounds

Compound	Type of Spectrum	Key Signals	Source
N,2,2-trimethyltetrahydro-2H-pyran-4-amine	¹ H NMR	Signals corresponding to the tetrahydropyran ring and methyl groups.	[2]
2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid	¹ H NMR, IR, MS	Data available for the carboxylic acid derivative.	[3]

Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-amine

The primary route for the synthesis of **2,2-dimethyltetrahydro-2H-pyran-4-amine** is through the reductive amination of its corresponding ketone, 2,2-dimethyltetrahydropyran-4-one. This method is a widely used and effective strategy for the formation of amines from carbonyl compounds.[4][5]

Synthesis of the Precursor: 2,2-dimethyltetrahydropyran-4-one

A common method for the synthesis of the ketone precursor is the hydration of 2-methyl-5-hexen-3-yn-2-ol, followed by cyclization.

Experimental Protocol: Synthesis of 2,2-dimethyltetrahydropyran-4-one

- Reaction: To a solution of 15% aqueous sulfuric acid (810 ml), add a mercury salt catalyst such as mercuric acetate or mercury(II) sulfate (1-6 mol% relative to the starting alkyne).
- Heat the mixture to a suitable temperature, and then add 2-methyl-5-hexen-3-yn-2-ol.
- Maintain the reaction at a controlled temperature to facilitate the Kucherov reaction, which hydrates the alkyne to form an intermediate enol that tautomerizes to the ketone.
- The subsequent cyclization to the tetrahydropyranone occurs in the acidic medium.
- Upon completion of the reaction, the product is isolated by extraction with an organic solvent, followed by washing, drying, and purification by distillation.^[6]

Reductive Amination to Form 2,2-dimethyltetrahydro-2H-pyran-4-amine

While a specific protocol for the direct reductive amination of 2,2-dimethyltetrahydropyran-4-one with ammonia is not explicitly detailed in the literature, a well-documented procedure for the synthesis of the N-methylated analog provides a reliable template.^[7] This process involves the formation of an intermediate imine or enamine, which is then reduced to the desired amine.

Experimental Protocol: Reductive Amination

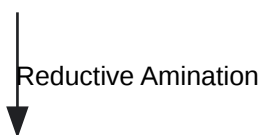
- Step 1: Imine Formation
 - Dissolve 2,2-dimethyltetrahydropyran-4-one in a suitable solvent, such as methanol or ethanol.

- Introduce the ammonia source. This can be in the form of aqueous ammonia, a solution of ammonia in an alcohol, or ammonium formate.[5]
- The reaction mixture is stirred, often with a dehydrating agent or under conditions that remove water, to drive the equilibrium towards imine formation.
- Step 2: Reduction
 - A reducing agent is added to the reaction mixture. Common choices for reductive amination include sodium borohydride (NaBH_4), sodium cyanoborohydride (NaBH_3CN), or catalytic hydrogenation (e.g., H_2 over a metal catalyst like palladium on carbon).[5][7]
 - If using sodium borohydride, it is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction is stirred until the reduction of the imine is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up and Purification
 - The reaction is quenched, typically by the careful addition of water or a dilute acid.
 - The pH is adjusted to be basic to ensure the amine is in its free base form.
 - The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
 - The combined organic layers are washed, dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure.
 - The crude product is then purified, commonly by distillation or column chromatography, to yield pure **2,2-dimethyltetrahydro-2H-pyran-4-amine**.

Visualizing the Synthetic Pathway

The synthesis of **2,2-dimethyltetrahydro-2H-pyran-4-amine** can be visualized as a two-stage process, starting from the precursor ketone.

1. Ammonia (NH_3)
2. Reducing Agent (e.g., NaBH_4)



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Caption: Synthetic pathway from the ketone precursor to the target amine.

Role in Medicinal Chemistry and Drug Development

While **2,2-dimethyltetrahydro-2H-pyran-4-amine** itself is not reported to have significant biological activity, the tetrahydropyran-4-amine scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. The incorporation of this motif can influence the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, and three-dimensional shape, which are critical for its interaction with biological targets.

Derivatives of the broader tetrahydropyran-4-amine core have been investigated for a range of biological activities, including their use in the development of inhibitors for enzymes such as Polo-like kinase 4 (PLK4) and phosphodiesterase 10A (PDE10A).^{[8][9]}

The general workflow for utilizing a building block like **2,2-dimethyltetrahydro-2H-pyran-4-amine** in a drug discovery program is outlined below.



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Caption: Role as a building block in a typical drug discovery workflow.

Conclusion

2,2-dimethyltetrahydro-2H-pyran-4-amine is a readily accessible heterocyclic amine with potential as a foundational scaffold in the design and synthesis of novel chemical entities for drug discovery. Its synthesis via reductive amination of the corresponding ketone is a robust and adaptable method. While direct biological activity of this specific compound is not

documented, its structural motif is present in more complex molecules with demonstrated therapeutic relevance, highlighting its importance as a synthetic intermediate for medicinal chemists. Further exploration of derivatives based on this core structure may lead to the discovery of new therapeutic agents.

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